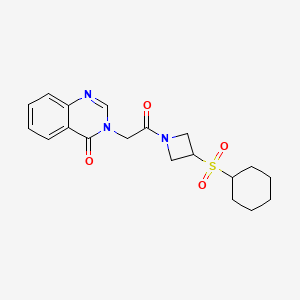

![molecular formula C21H30N4O2S B2575307 3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689768-13-6](/img/structure/B2575307.png)

3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Topical Drug Delivery

The synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl esters, including structures related to 3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has shown promise for topical drug delivery. These compounds, designed as potential prodrugs of naproxen, demonstrate improved aqueous solubility, lipophilicity, and enhanced skin permeation compared to naproxen itself. The study highlights the potential of using a methylpiperazinyl group to achieve a desirable combination of aqueous solubility and lipophilicity for topical applications (Rautio et al., 2000).

Antileishmanial Activity

Research on 1,2,4-triazole derivatives with morpholine components has revealed significant antiparasitic properties, particularly against Leishmania infantum promastigots. These studies indicate the potential of such compounds, including those with structural similarities to 3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, for developing antileishmanial therapies (Süleymanoğlu et al., 2018).

Anticancer and Kinase Inhibition

Compounds structurally related to 3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been investigated for their anticancer properties and kinase inhibition. Studies have shown that these compounds can inhibit DNA methyltransferase DNMT3A without significantly affecting DNMT1 and G9a, offering a pathway for cancer treatment through epigenetic modulation (Rotili et al., 2014).

Antimicrobial Activity

New thioxoquinazolinone derivatives, including those related to the compound , have demonstrated broad-spectrum antimicrobial activity. Research into these compounds has shown effectiveness against various bacteria and fungi, indicating their potential use in treating microbial infections (Rajasekaran et al., 2013).

Neurokinin-1 Receptor Antagonism

Research into compounds with high affinity and oral activity as neurokinin-1 (NK1) receptor antagonists, such as 3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has led to the development of potential treatments for emesis and depression. These compounds have shown efficacy in pre-clinical tests relevant to clinical outcomes (Harrison et al., 2001).

Mecanismo De Acción

The compound acts as an inhibitor that binds to a lysosomal outward-open conformation incompatible with TASL binding on the cytoplasmic side, leading to degradation of TASL. This mechanism of action exploits a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL, interrupting the TLR7/8-IRF5 signaling pathway and preventing downstream proinflammatory responses .

Propiedades

IUPAC Name |

3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2S/c1-16-5-9-23(10-6-16)7-2-8-25-20(26)18-15-17(24-11-13-27-14-12-24)3-4-19(18)22-21(25)28/h3-4,15-16H,2,5-14H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKUXSXKBIFRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)

![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)

![N-(4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2575240.png)

![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)

![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)